Ethyl 3-(3-chloroanilino)crotonate
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Overview
Description
Ethyl 3-(3-chloroanilino)crotonate is an organic compound with the molecular formula C12H14ClNO2. It is known for its unique chemical structure, which includes a chloroaniline group attached to a crotonate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloroanilino)crotonate typically involves the reaction of ethyl crotonate with 3-chloroaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloroanilino)crotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-chloroanilino)crotonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chloroanilino)crotonate involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, potentially inhibiting their activity. The crotonate ester moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chloroanilino)crotonate
- Ethyl 3-(2-chloroanilino)crotonate
- Ethyl 3-(3-bromoanilino)crotonate
Uniqueness
Ethyl 3-(3-chloroanilino)crotonate is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research applications.
Properties
CAS No. |
63010-73-1 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloroanilino)but-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-3-16-12(15)7-9(2)14-11-6-4-5-10(13)8-11/h4-8,14H,3H2,1-2H3 |
InChI Key |
FITNNHVLIQBMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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